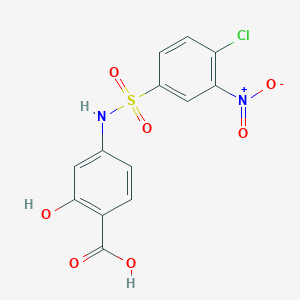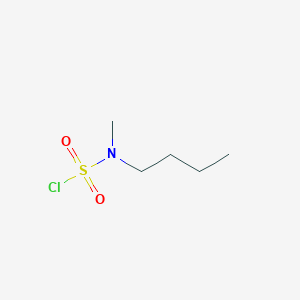
Wpe-III-31C
Übersicht
Beschreibung
Wpe-III-31C is a (hydroxyethyl)urea γ-secretase inhibitor that binds to the active site of γ-secretase. This compound is significant in the study of Alzheimer’s disease and other neurodegenerative conditions due to its role in modulating the activity of γ-secretase, an enzyme complex involved in the production of amyloid-β peptides .
Vorbereitungsmethoden
The synthesis of Wpe-III-31C involves standard solution-phase methods. The compound is typically synthesized by hydrolyzing methyl esters using lithium hydroxide in aqueous dioxane. The resulting carboxylic acids are then coupled in dimethyl sulfoxide (DMSO) . The detailed synthetic route includes the use of various protecting groups and coupling reagents to ensure the correct assembly of the molecule.
Analyse Chemischer Reaktionen
Wpe-III-31C primarily undergoes binding reactions with the γ-secretase enzyme complex. It acts as a transition-state analog, mimicking the gem-diol intermediate of the enzyme’s natural substrate. This binding inhibits the enzyme’s activity, preventing the cleavage of amyloid precursor protein (APP) and the subsequent formation of amyloid-β peptides . The compound does not undergo typical chemical reactions like oxidation or reduction but is involved in specific binding interactions with its target enzyme.
Wissenschaftliche Forschungsanwendungen
Wpe-III-31C is extensively used in scientific research to study the γ-secretase enzyme complex and its role in neurodegenerative diseases. It is particularly valuable for the affinity isolation and characterization of the protease complex. Researchers use this compound to test other inhibitors that affect the γ-secretase active site . The compound’s ability to inhibit γ-secretase makes it a crucial tool in Alzheimer’s disease research, where reducing amyloid-β production is a key therapeutic goal .
Wirkmechanismus
Wpe-III-31C exerts its effects by binding to the active site of γ-secretase, a complex composed of presenilin, nicastrin, Aph-1, and Pen-2. By mimicking the transition state of the enzyme’s natural substrate, this compound inhibits the proteolytic activity of γ-secretase. This inhibition prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-β peptides . The compound’s action is independent of γ-secretase’s role in other cellular processes, highlighting its specificity for amyloid-β production .
Vergleich Mit ähnlichen Verbindungen
Wpe-III-31C is similar to other γ-secretase inhibitors like DAPT and LY450.139. it is unique in its structure as a (hydroxyethyl)urea peptidomimetic, which provides a distinct mode of binding to the enzyme’s active site . Other similar compounds include Wpe-III-112 and Wpe-III-141, which share structural features but differ in their specific binding interactions and inhibitory potency . The uniqueness of this compound lies in its high affinity and specificity for the γ-secretase active site, making it a valuable tool for studying the enzyme’s role in neurodegenerative diseases .
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[benzyl-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]carbamoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N4O7/c1-23(2)19-28(31(41)38-30(24(3)4)32(42)45-8)36-33(43)39(21-26-17-13-10-14-18-26)22-29(40)27(20-25-15-11-9-12-16-25)37-34(44)46-35(5,6)7/h9-18,23-24,27-30,40H,19-22H2,1-8H3,(H,36,43)(H,37,44)(H,38,41)/t27-,28-,29+,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINAVFJXFRFCRE-ZXYZSCNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432129 | |
| Record name | WPE-III-31C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398515-96-3 | |
| Record name | WPE-III-31C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)





![3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3340309.png)

